(Z)-methyl 2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O5/c1-10(19(23)24-2)25-11-6-7-12-16(8-11)26-17(18(12)22)9-13-14(20)4-3-5-15(13)21/h3-10H,1-2H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXAESKBKJKTKB-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound with significant potential in medicinal and agricultural applications. Its complex structure features a benzofuran moiety, a dichlorobenzylidene group, and an ester functional group, which contribute to its diverse biological activities.
Chemical Structure and Properties
The compound's molecular formula is C18H12Cl2O5, with a molecular weight of 379.2 g/mol. The Z-configuration indicates a specific geometric arrangement around the double bond, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H12Cl2O5 |
| Molecular Weight | 379.2 g/mol |
| Purity | Typically >95% |
| IUPAC Name | Methyl 2-[[(2Z)-2-[(2,6-dichlorobenzylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate] |
The precise biological targets of this compound remain largely unidentified. However, its structural similarities to other benzoic acid derivatives suggest that it may interact with biological systems through various mechanisms:
- Hydrogen Bonding
- Van der Waals Forces
- π−π Stacking
- Dipole-Dipole Interactions
These interactions may lead to significant biological effects such as antibacterial activity and potential herbicidal properties.
Antibacterial Activity
Research indicates that compounds structurally related to this compound exhibit notable antibacterial properties. For instance, derivatives of similar compounds have shown effectiveness against various bacterial strains through mechanisms that disrupt bacterial cell walls or inhibit essential metabolic pathways.
Herbicidal Potential
The compound's unique structure suggests potential applications in agricultural chemistry as a herbicide. Its ability to interfere with plant growth hormones could be explored further for developing new herbicidal agents.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study assessed the antimicrobial properties of several benzofuran derivatives, including those similar to this compound. Results indicated effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . -
Herbicidal Activity Assessment :
Research conducted on various dichlorobenzylidene derivatives demonstrated their capability to inhibit the growth of common weeds. The study highlighted the potential for these compounds to be developed into effective herbicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
